3,5-Dichloro-4-(cyclopentyloxy)benzoic acid
Overview
Description
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectra and Molecular Structure Analysis : A study by Mathammal et al. (2016) on a compound with a molecular structure similar to 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid provided insights into its vibrational spectra, useful for quality control and understanding drug receptor interactions (Mathammal et al., 2016).
Pharmaceutical Application in PDE IV Inhibition : Charles et al. (1998) developed an industrial process for a potent PDE IV inhibitor closely related to this compound, highlighting its potential in early clinical evaluation (Charles et al., 1998).
Biosynthesis of Natural Products : Kang et al. (2012) identified 3,5-AHBA, a key precursor for the biosynthesis of various natural products, emphasizing the compound's role in the synthesis of ansamycins and other products (Kang et al., 2012).
Synthesis Optimization for Industrial Applications : A study by Qun (2009) explored optimal synthesis conditions for 3,5-dichloro benzoic acid, a compound structurally related to the target chemical, demonstrating its potential for industrial applications (Qun, 2009).
Toxicity Assessment : Research by Gorokhova et al. (2020) on derivatives of benzoic acid, similar to this compound, revealed potential liver and kidney damage upon subchronic oral intake, stressing the importance of toxicity assessment (Gorokhova et al., 2020).
Properties
IUPAC Name |
3,5-dichloro-4-cyclopentyloxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQPSDNOMOLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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